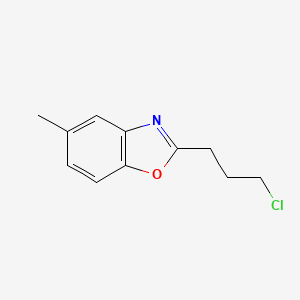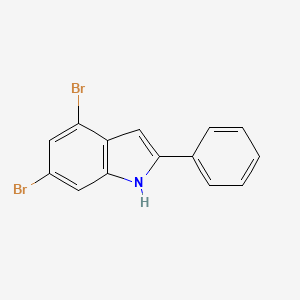
4,6-Dibromo-2-phenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromo-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. The presence of bromine atoms at the 4 and 6 positions and a phenyl group at the 2 position makes this compound particularly interesting for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-phenyl-1H-indole typically involves the bromination of 2-phenylindole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the indole ring. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dibromo-2-phenyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
4,6-Dibromo-2-phenyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,6-Dibromo-2-phenyl-1H-indole is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atoms and the indole ring structure may allow it to bind to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylindole: Lacks the bromine atoms and has different chemical properties.
4-Bromo-2-phenyl-1H-indole: Contains only one bromine atom, leading to different reactivity.
6-Bromo-2-phenyl-1H-indole: Similar to 4-bromo-2-phenyl-1H-indole but with the bromine at a different position.
Uniqueness
4,6-Dibromo-2-phenyl-1H-indole is unique due to the presence of two bromine atoms at specific positions on the indole ring. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C14H9Br2N |
|---|---|
Peso molecular |
351.04 g/mol |
Nombre IUPAC |
4,6-dibromo-2-phenyl-1H-indole |
InChI |
InChI=1S/C14H9Br2N/c15-10-6-12(16)11-8-13(17-14(11)7-10)9-4-2-1-3-5-9/h1-8,17H |
Clave InChI |
YJMMUEFQYVTRKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



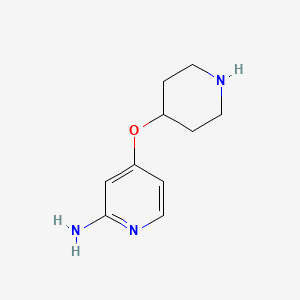
![2-[(Z)-4-(oxan-2-yloxy)but-2-enoxy]-4-(piperidin-1-ylmethyl)pyridine](/img/structure/B14139358.png)
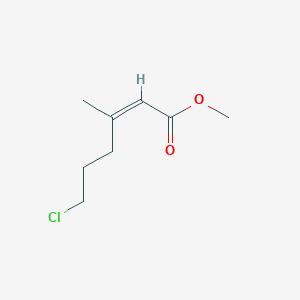
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoic acid](/img/structure/B14139369.png)
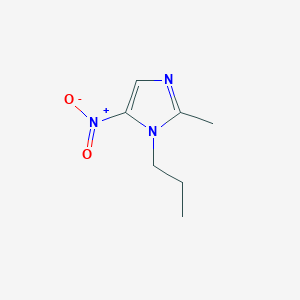
![2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14139384.png)
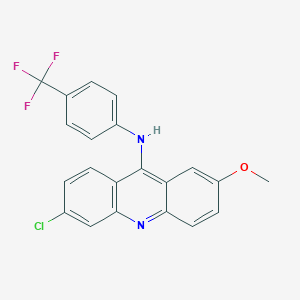
![10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine](/img/structure/B14139395.png)
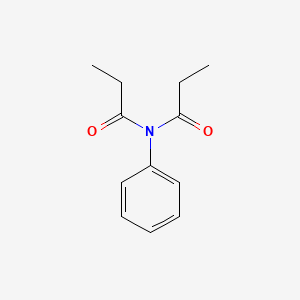
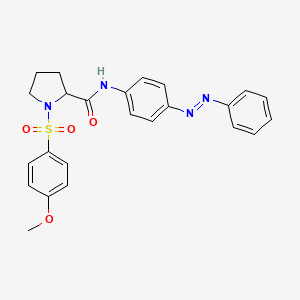
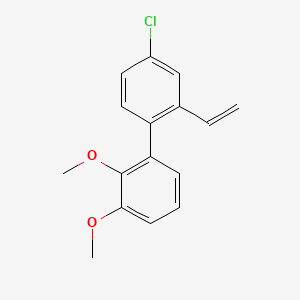
![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139429.png)
